2-Bromo-5-chloronicotinamide
Overview
Description
2-Bromo-5-chloronicotinamide is a halogenated nicotinamide compound with the molecular formula C₆H₄BrClN₂O. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
It’s structurally similar to 5-bromonicotinamide, which targets gpi-linked nad (p) (+)–arginine adp-ribosyltransferase 1 in humans .
Mode of Action
Nicotinamide derivatives, like 2-bromo-5-chloronicotinamide, are known to play a role in various biological processes, including cellular metabolism and inflammation .
Biochemical Pathways
Nicotinamide and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Nicotinamide derivatives have been studied for a variety of biological applications, including their role in cellular metabolism, inflammation, and other cellular processes .
Preparation Methods
The synthesis of 2-Bromo-5-chloronicotinamide typically involves halogenation reactions. One common method includes the bromination and chlorination of nicotinamide derivatives. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . Industrial production methods may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-5-chloronicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-chloronicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its antibacterial and antibiofilm properties, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research has explored its potential therapeutic applications, including its role in inhibiting bacterial growth and biofilm formation.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
2-Bromo-5-chloronicotinamide can be compared with other halogenated nicotinamide derivatives, such as:
5-Bromo-2-chloronicotinamide: Similar in structure but with different halogen positions, leading to variations in reactivity and applications.
2-Chloro-N-(2-chlorophenyl)nicotinamide: Another derivative with distinct biological activities and synthetic routes.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5-chloropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZNZVXYPGPGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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